![molecular formula C13H27NO B13273698 4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13273698.png)
4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol is an organic compound with the molecular formula C13H27NO and a molecular weight of 213.37 g/mol . This compound is a derivative of cyclohexane and is characterized by the presence of an amino group attached to a cyclohexyl ring, which is further substituted with a methyl group. It is a high-purity chemical compound that finds applications in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol typically involves the reaction of 4-methylcyclohexylamine with 4-methyl-2-pentanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, including 4-methylcyclohexylamine and 4-methyl-2-pentanone, are fed into a reactor where the reaction takes place under optimized conditions. The product is then separated and purified using techniques such as chromatography or crystallization to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol can be compared with other similar compounds, such as:
4-Methyl-2-[(2-methylcyclohexyl)amino]pentan-1-ol: Similar structure but with a different substitution pattern on the cyclohexyl ring.
4-Methyl-2-pentanol: Lacks the amino group and cyclohexyl ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
4-methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-10(2)8-13(9-15)14-12-6-4-11(3)5-7-12/h10-15H,4-9H2,1-3H3 |
InChI Key |
YEEAQNAMMIZANY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(CC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


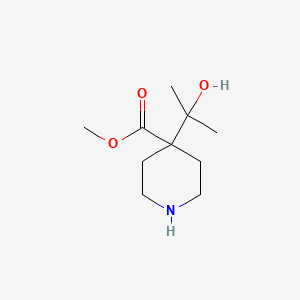
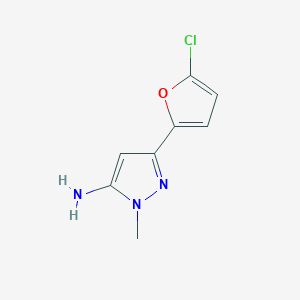


amine](/img/structure/B13273658.png)
![8-Fluoro-2,3-dihydro-5H-benzo[B][1,4]thiazepin-4-one](/img/structure/B13273661.png)
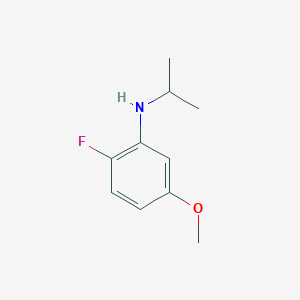
![3-[(1-Methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13273668.png)
![2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13273670.png)
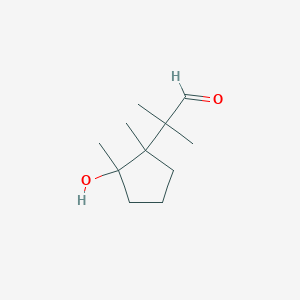
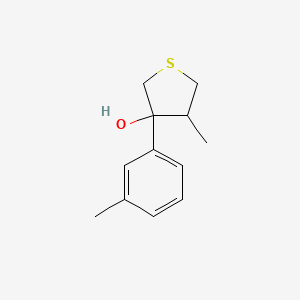
amine](/img/structure/B13273682.png)

![2-[(2-Aminoethyl)(methyl)amino]acetic acid](/img/structure/B13273691.png)
